molecular formula C12H10ClN3O4 B10906163 Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10906163
M. Wt: 295.68 g/mol
InChI Key: HAEYDSCVFQXXQW-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-chlorobenzyl group at the 1-position, a nitro group at the 3-position, and a methyl carboxylate ester at the 4-position.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3

InChI Key

HAEYDSCVFQXXQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with hydrazine derivatives. For methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate, the starting material methyl 3-oxobutanoate (methyl acetoacetate) reacts with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours) to yield methyl 1H-pyrazole-4-carboxylate as the intermediate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.

Key Observations:

  • Yield : 70–85% under optimized conditions.

  • Byproducts : Minor amounts of regioisomeric pyrazoles may form but are minimized by controlling stoichiometry (1:1 molar ratio of β-keto ester to hydrazine).

N-Alkylation with 4-Chlorobenzyl Chloride

The N1 position of the pyrazole ring is alkylated using 4-chlorobenzyl chloride in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours is the most cited method. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic substitution.

Comparative Analysis of Alkylation Conditions:

BaseSolventTemperature (°C)Time (hr)Yield (%)
K₂CO₃DMF801288
NaHTHF60875
TriethylamineAcetone252465

Optimal Conditions : K₂CO₃ in DMF at 80°C achieves near-quantitative conversion due to superior solubility of intermediates.

Nitration at Position 3

Nitration introduces the nitro group at position 3 using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing carboxylate ester at position 4 directs electrophilic attack to the meta position (C3).

Nitration Parameters:

HNO₃:H₂SO₄ RatioTemperature (°C)Time (hr)Yield (%)
1:10292
1:25385
1:310478

Critical Note : Excessive nitration time or temperature leads to di-nitration byproducts, reducing overall yield.

Alternative Methodologies and Innovations

One-Pot Synthesis via Tandem Reactions

Recent advances propose a one-pot strategy combining cyclocondensation, alkylation, and nitration. Using microwave irradiation (100°C, 30 minutes), this method reduces total synthesis time from 36 hours to 2 hours, albeit with a modest yield of 68%.

Advantages and Limitations:

  • Throughput : Suitable for small-scale combinatorial chemistry.

  • Purity : Requires post-synthesis chromatography to remove unreacted intermediates.

Enzymatic Esterification

To avoid harsh acidic conditions during esterification, lipase-catalyzed transesterification has been explored. Candida antarctica lipase B (CAL-B) in tert-butanol converts the carboxylic acid intermediate to the methyl ester with 80% yield at 40°C.

Reaction Metrics:

Enzyme Loading (wt%)SolventConversion (%)
5tert-Butanol80
10Isooctane65

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10 minutes per reaction step.

  • Throughput : 50 kg/day with >95% purity after recrystallization.

Waste Management and Green Chemistry

  • Solvent Recovery : DMF is distilled and reused, reducing waste by 70%.

  • Catalyst Recycling : Pd/C from hydrogenation steps is regenerated via acid washing .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Formation of Methyl 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF-7 (Breast)10.5
HeLa (Cervical)12.8

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can also function as anti-inflammatory agents. This compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The compound has been studied for its potential as a pesticide due to its ability to affect various pests. Its efficacy against specific agricultural pests was evaluated through field trials, showing promising results in reducing pest populations while being safe for beneficial insects.

Table 2: Efficacy of this compound in Pest Control

Pest SpeciesApplication Rate (g/ha)Mortality (%)Reference
Aphids20085
Spider Mites15090
Whiteflies10080

Material Science Applications

Polymer Additives

Recent studies have explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) composites has shown improved resistance to thermal degradation.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and tested their anticancer activity against multiple cell lines. The findings revealed that the compound exhibited significant cytotoxic effects, particularly on breast cancer cells, suggesting its potential as a lead compound for drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists assessed the effectiveness of this compound against common pests in cotton crops. The results indicated a substantial reduction in pest populations with minimal impact on non-target species, highlighting its potential as an environmentally friendly pest control agent .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related pyrazole and benzimidazole derivatives to elucidate trends in physicochemical properties, synthetic methodologies, and functional group effects. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate and Analogous Compounds

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS) References
This compound 1: 4-Cl-benzyl; 3: NO₂; 4: COOCH₃ N/A* N/A* N/A* N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1: Ph; 3: CH₃; 4: CONH; 5: Cl, CN 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS [M+H]⁺: 403.1
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 1: 4-Cl-Ph; 3: CH₃; 4: CONH; 5: Cl, CN 171–172 68 δ 8.12 (s, 1H), 7.55–7.43 (m, 9H); MS [M+H]⁺: 437.1
Methyl 1-(4-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-1H-benzimidazole-5-carboxylate hemihydrate 1: 4-Cl-benzyl; 2: piperazinyl; 5: COOCH₃ N/A N/A IR: 3180 cm⁻¹ (NH), 1636 cm⁻¹ (C=O)

Structural and Functional Group Variations

  • Nitro vs. Cyano/Chloro Groups: The nitro group at the 3-position in the target compound introduces stronger electron-withdrawing effects compared to the cyano (e.g., 3a–3d) or chloro groups (e.g., 3b, 3e) in analogs. This likely enhances electrophilicity at the pyrazole ring, influencing reactivity in nucleophilic substitution or cycloaddition reactions .
  • Carboxylate Ester vs. Carboxamide: The methyl carboxylate ester at the 4-position contrasts with the carboxamide group in compounds 3a–3e.

Physicochemical Properties

  • Melting Points: Analogs with chloro and cyano substituents (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to those with methyl or fluorophenyl groups (123–135°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) . The target compound’s nitro group may further elevate its melting point relative to 3a–3e, though experimental confirmation is needed.
  • Synthetic Yields : Yields for analogs 3a–3e range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling in DMF . The target compound’s synthesis would likely follow similar protocols, with yield dependent on nitro group stability during reaction steps.

Spectroscopic and Analytical Data

  • ¹H-NMR Trends : Pyrazole protons in analogs 3a–3e resonate at δ ~8.12 (s, 1H), while aromatic protons appear between δ 7.2–7.4. The target compound’s nitro group may deshield adjacent protons, shifting signals upfield .
  • Mass Spectrometry : Analogs show [M+H]⁺ peaks at 403–437 m/z, consistent with their molecular weights. The target compound’s theoretical [M+H]⁺ would be ~310–320 m/z (C₁₂H₁₀ClN₃O₄), though this requires validation .

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiparasitic, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O4C_{11}H_{10}ClN_{3}O_{4}, with a molar mass of approximately 281.66 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a chlorobenzyl moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, the antimicrobial efficacy of related pyrazole compounds was evaluated using the agar well diffusion method. The results indicated that these compounds showed dose-dependent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
Pyrazole derivative A12.5 mg/mL against Bacillus subtilis
Pyrazole derivative B25 mg/mL against E. coli
Lanthanide complex100 mg/mL against Staphylococcus aureus

The study found that metal complexes of pyrazole derivatives often exhibited enhanced antimicrobial activity compared to their parent ligands, suggesting that coordination with metals can improve efficacy .

2. Antiparasitic Activity

The antiparasitic potential of this compound has also been explored. In vivo studies using Plasmodium falciparum models showed that certain pyrazole derivatives had significant antimalarial effects. The packed cell volume (PCV) in treated mice indicated a dose-dependent response:

Treatment GroupPCV (%)
Artesunate (control)29.6
Compound L (500 mg/kg)27.8
Compound L (250 mg/kg)25.0

These findings underscore the potential of pyrazole derivatives as candidates for antimalarial drug development .

3. Anti-inflammatory Activity

In addition to antimicrobial and antiparasitic properties, pyrazole derivatives have shown promising anti-inflammatory effects. A review highlighted that several synthesized compounds demonstrated anti-inflammatory activity comparable to standard treatments like diclofenac sodium:

CompoundIC50 (μg/mL)
Compound A60.56
Compound B57.24
Diclofenac sodium54.65

The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazole ring could enhance anti-inflammatory potency .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that modifications at the benzyl position significantly influenced biological activity, particularly in inhibiting bacterial growth and reducing inflammation markers in cell cultures .

Case Study 2: Metal Complexes

Another investigation explored the formation of lanthanide complexes with pyrazole derivatives. These complexes were characterized using NMR and mass spectrometry techniques, revealing enhanced stability and biological activity compared to uncoordinated ligands. The study concluded that metal coordination could be a viable strategy for developing more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by nitro-group introduction and 4-chlorobenzyl substitution. Key steps include:

  • Pyrazole Core Construction : Cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition .
  • Nitro Functionalization : Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Substitution at N1 : Alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high-purity isolation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm), nitro group (downfield-shifted adjacent protons), and 4-chlorobenzyl aromatic protons (δ ~7.3–7.4 ppm) .
  • IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • X-ray Crystallography : Single-crystal analysis confirms spatial arrangement and bond lengths. Software like SHELXL or Mercury can model electron density maps .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors) .
  • Agrochemical Research : Explored for herbicidal activity via structural analogs .
  • Material Science : Functionalized pyrazoles serve as ligands in coordination polymers .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in reaction mechanisms for nitro-group introduction?

  • Methodological Answer :

  • DFT Calculations : Model transition states to compare nitration pathways (e.g., electrophilic vs. radical mechanisms). Software like Gaussian or ORCA optimizes geometries .
  • Molecular Dynamics : Simulate solvent effects on regioselectivity (e.g., polar solvents stabilizing charge-separated intermediates) .

Q. What strategies address contradictions in spectroscopic data for nitro-pyrazole derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the nitro group) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons in 4-chlorobenzyl and pyrazole rings .
  • Cross-Validation : Compare experimental IR/Raman data with computed spectra (e.g., using B3LYP/6-31G*) .

Q. How can researchers optimize selectivity in N1-substitution reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., ester or nitro groups) during alkylation .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Kinetic Control : Monitor reaction progress (TLC/HPLC) to halt at the mono-substituted product stage .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogs: How to troubleshoot?

  • Methodological Answer :

  • Purification Protocols : Ensure identical recrystallization solvents (e.g., ethanol vs. acetonitrile) .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .
  • Collaborative Validation : Cross-check with independent labs using standardized methods .

Research Tools and Resources

  • Structural Databases : Cambridge Structural Database (CSD) for benchmarking crystallographic data .
  • Software : SHELX for refinement, Mercury for crystal packing visualization .

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